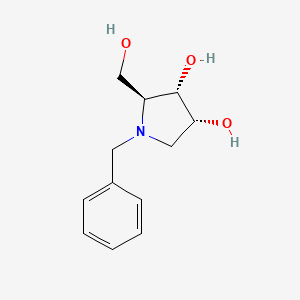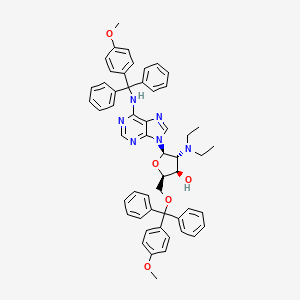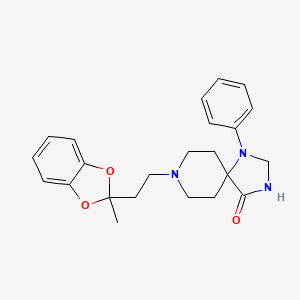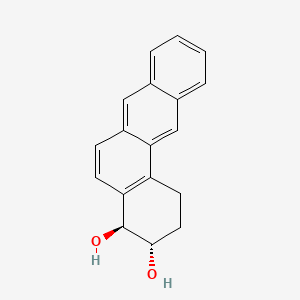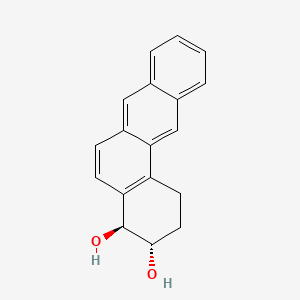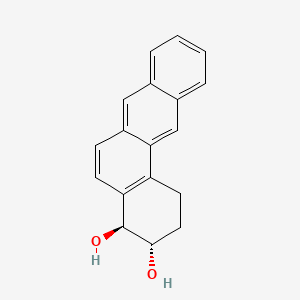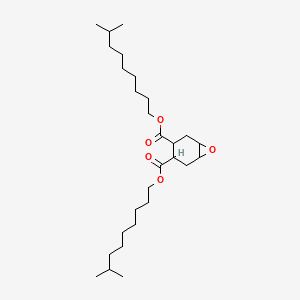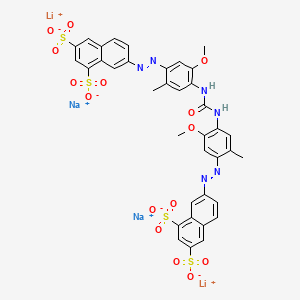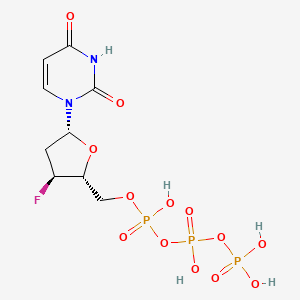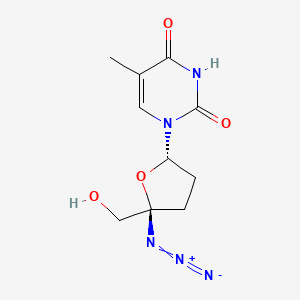
N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of thiochromenoisoxazoles This compound is characterized by its unique structure, which includes a thiochromene ring fused with an isoxazole ring and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide typically involves multiple steps:
Formation of Thiochromene Ring: The initial step involves the synthesis of the thiochromene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Isoxazole Ring Formation: The next step is the formation of the isoxazole ring, which can be accomplished via a [3+2] cycloaddition reaction. Common reagents for this step include nitrile oxides and alkenes.
Attachment of Dimethylaminoethyl Side Chain: The dimethylaminoethyl group is introduced through nucleophilic substitution reactions, often using dimethylamine and an appropriate leaving group.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromene ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the isoxazole ring, leading to the formation of reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced isoxazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl side chain allows for binding to receptors and enzymes, while the thiochromene and is
特性
CAS番号 |
69099-64-5 |
|---|---|
分子式 |
C15H17N3O2S |
分子量 |
303.4 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-4H-thiochromeno[3,4-d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)8-7-16-15(19)13-11-9-21-12-6-4-3-5-10(12)14(11)20-17-13/h3-6H,7-9H2,1-2H3,(H,16,19) |
InChIキー |
VIKOOGVNPNVGKW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=NOC2=C1CSC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


